molecular formula C11H18N2O2 B11779470 Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11779470
M. Wt: 210.27 g/mol
InChI Key: HBBBPJPTWVCNOD-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and catalysts to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives.

Scientific Research Applications

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-5-imidazolecarboxylate
  • 1H-Imidazole, 1-methyl-
  • Ethyl 1-trityl-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-butyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3

InChI Key

HBBBPJPTWVCNOD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC(=C1C)C(=O)OCC

Origin of Product

United States

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